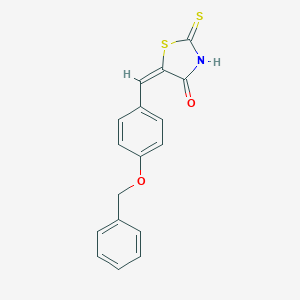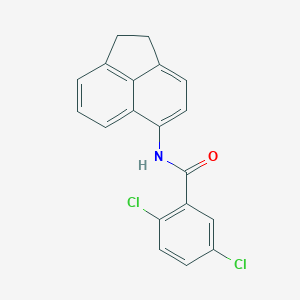![molecular formula C31H26BrNO9S3 B413317 tetramethyl 6'-[(2-bromophenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B413317.png)
tetramethyl 6'-[(2-bromophenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6’-(2-bromobenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-(2-bromobenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the bromobenzoyl group and the formation of the spiro compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-(2-bromobenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Tetramethyl 6’-(2-bromobenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-(2-bromobenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d’]-bis(1,3)dithiole)
- **2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione)
Uniqueness
Tetramethyl 6’-(2-bromobenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its complex structure and the presence of multiple functional groups. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H26BrNO9S3 |
|---|---|
Molecular Weight |
732.6g/mol |
IUPAC Name |
tetramethyl 6'-(2-bromobenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H26BrNO9S3/c1-30(2)24-19(16-12-8-10-14-18(16)33(30)25(34)15-11-7-9-13-17(15)32)31(20(26(35)39-3)21(43-24)27(36)40-4)44-22(28(37)41-5)23(45-31)29(38)42-6/h7-14H,1-6H3 |
InChI Key |
RQPMBNIGQMIAOR-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=CC=C4Br)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=CC=C4Br)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide](/img/structure/B413237.png)
![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B413238.png)
![N-(2-chlorobenzylidene)-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413239.png)
![N-(2-chlorobenzylidene)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B413240.png)
![N-(3-chlorobenzylidene)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B413243.png)


![2,5-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B413248.png)
![2,5-dichloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B413249.png)
![4-({[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-furoate](/img/structure/B413250.png)
![4-Bromo-2-ethoxy-6-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B413251.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl}-N-[(2-methoxy-1-naphthyl)methylene]amine](/img/structure/B413253.png)
![4-Bromo-2-ethoxy-6-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B413254.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413255.png)
